molecular formula C6H8N2O2 B3031575 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione CAS No. 52094-05-0

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione

Cat. No. B3031575
CAS RN: 52094-05-0
M. Wt: 140.14 g/mol
InChI Key: FOGOBMREAIKYCG-UHFFFAOYSA-N
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Description

The compound 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione is a derivative of cyclobutenedione, which is a core structure in various chemical compounds with potential applications in material science and pharmaceuticals. The papers provided discuss several derivatives of cyclobutenedione, including those with hydroxydiphenylmethyl, isopropylamino, diphenylmethyl, and other substituents. These studies explore the synthesis, molecular structure, and chemical properties of these derivatives, which can provide insights into the behavior of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione.

Synthesis Analysis

The synthesis of cyclobutenedione derivatives involves various chemical reactions, including photolysis, bromination, and acid-catalyzed hydrolysis. For instance, the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione in benzene yields a bislactone derivative with high efficiency . Another example is the treatment of 3,4-bis(diphenylmethyl)cyclobut-3-ene-1,2-dione with bromine, leading to different products depending on the solvent used . These methods could potentially be adapted for the synthesis of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione by choosing appropriate precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of cyclobutenedione derivatives has been characterized using various spectroscopic techniques and X-ray diffraction. For example, 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione was studied using NMR, FT-IR, and single-crystal X-ray diffraction, and the results were supported by DFT calculations . The existence of specific intermolecular and intramolecular hydrogen bonds was deduced, which could influence the stability and reactivity of the compound. Similar analytical methods could be employed to determine the molecular structure of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione.

Chemical Reactions Analysis

Cyclobutenedione derivatives undergo various chemical reactions that alter their structure and properties. For instance, the interconversion between different derivatives has been observed, such as the transformation between dimethyl and dimethylenecyclobutane diones . The reactivity of these compounds towards nucleophiles, electrophiles, and light can be exploited to synthesize a wide range of products with diverse chemical structures. Understanding these reactions is crucial for manipulating the chemical behavior of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutenedione derivatives are influenced by their molecular structure. For example, the synthesis of C2-symmetrical bis(β-enamino-pyran-2,4-dione) derivatives revealed insights into the intermolecular contacts affecting crystal stability . The polar nature and dipole moments of these compounds were also discussed, which are important for understanding their solubility and interaction with other molecules. The physical and chemical properties of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione would likely be affected by the methylamino substituents, which could be explored through experimental studies and theoretical calculations.

Scientific Research Applications

Chemical Interactions and Transformations

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione and its analogs have been extensively studied for their unique chemical transformations. For instance, Toda and Ooi (1973) described the interconversion between different cyclobutenediones under various conditions, revealing the compound's reactivity and potential for chemical synthesis (Toda & Ooi, 1973). Similarly, Lemmerer and Bourne (2012) demonstrated how these compounds can form extended ribbons through hydrogen bonding, highlighting their structural versatility in molecular assemblies (Lemmerer & Bourne, 2012).

Photolysis Studies

Photolysis of these compounds has been a subject of interest, showing the formation of diverse and complex products. Toda and Todo (1975) investigated the photolysis of 3,4-bis(hydroxydiphenylmethyl)cyclobut-3-ene-1,2-dione, leading to the formation of new compounds, providing insights into photochemical reaction pathways (Toda & Todo, 1975).

Reactivity with Silyl Substitutes

The reactivity of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione derivatives with silyl substitutes has been explored by Zhao, Allen, and Tidwell (1993). They examined the thermolysis and photolysis of silyl-substituted bisketenes, uncovering details about the rate of ring opening and the formation of novel compounds (Zhao, Allen, & Tidwell, 1993).

Solid-State Structures and Intermolecular Interactions

Prohens et al. (2017) conducted a combined crystallographic and theoretical study of squaric acid derivatives, including analogs of 3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione. Their work provides insights into the supramolecular assemblies and weak intermolecular interactions in the solid state, crucial for understanding the material properties of these compounds (Prohens et al., 2017).

properties

IUPAC Name

3,4-bis(methylamino)cyclobut-3-ene-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-7-3-4(8-2)6(10)5(3)9/h7-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGOBMREAIKYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=O)C1=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381785
Record name 3,4-di(methylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione

CAS RN

52094-05-0
Record name 3,4-di(methylamino)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(methylamino)cyclobut-3-ene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Ramalingam - 2009 - search.proquest.com
Artificial molecular machines are sought after in a wide variety of fields. They are useful in the construction of nanodevices (molecular valves, brakes, nanocars, rotors and ratchets), for …
Number of citations: 0 search.proquest.com
V Ramalingam, N Bhagirath… - The Journal of Organic …, 2007 - ACS Publications
Tertiary aryl squaramides were synthesized by using copper catalyzed C−N bond-formation with l-proline as the ligand. Symmetrical diaryl squaramides could be prepared in a one-pot …
Number of citations: 16 pubs.acs.org

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